molecular formula C17H19FN4O4 B563884 Marbofloxacin-d8 CAS No. 1185053-37-5

Marbofloxacin-d8

Cat. No.: B563884
CAS No.: 1185053-37-5
M. Wt: 370.41
InChI Key: BPFYOAJNDMUVBL-SQUIKQQTSA-N
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Description

Marbofloxacin-d8 is a deuterium-labeled derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Marbofloxacin. Marbofloxacin itself is known for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as Mycoplasma species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Marbofloxacin-d8 involves the incorporation of deuterium atoms into the Marbofloxacin molecule. One common method includes the reaction of a deuterated precursor with phenylmethane, triethylamine, and N-methylpiperazine. The reaction is typically carried out by heating the mixture for 8-12 hours, followed by cooling, and then reacting with potassium hydroxide at elevated temperatures (60-90°C) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure high yield and purity of the final product. The process may also include additional purification steps such as crystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Marbofloxacin-d8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Marbofloxacin-d8 is extensively used in scientific research for various applications:

Mechanism of Action

Marbofloxacin-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts the normal cellular processes of bacteria, leading to the inhibition of bacterial growth and ultimately causing bacterial cell death .

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.

    Ofloxacin: Similar to Marbofloxacin but with different pharmacokinetic and pharmacodynamic profiles.

Uniqueness: Marbofloxacin-d8 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into its metabolism and distribution .

Properties

CAS No.

1185053-37-5

Molecular Formula

C17H19FN4O4

Molecular Weight

370.41

InChI

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2

InChI Key

BPFYOAJNDMUVBL-SQUIKQQTSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F

Synonyms

9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid;  Marbocyl-d8;  Zeniquin-d8; 

Origin of Product

United States

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